Melanostatin DM
Description
Structure
2D Structure
Properties
IUPAC Name |
6-amino-2-[[2-[[2-[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H58N14O6/c1-24(51-38(59)32(15-9-17-48-41(45)46)53-37(58)29(43)20-27-22-47-23-50-27)36(57)54-34(19-26-21-49-30-13-6-5-12-28(26)30)40(61)55-33(18-25-10-3-2-4-11-25)39(60)52-31(35(44)56)14-7-8-16-42/h2-6,10-13,21-24,29,31-34,49H,7-9,14-20,42-43H2,1H3,(H2,44,56)(H,47,50)(H,51,59)(H,52,60)(H,53,58)(H,54,57)(H,55,61)(H4,45,46,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVQCSBCAOKPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CN=CN4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H58N14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Analog Development of Melanostatin Dm
Chemical Synthesis Approaches for Melanostatin DM (His-D-Arg-Ala-Trp-D-Phe-Lys)
The synthesis of peptides like this compound is primarily achieved through two main strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-phase peptide synthesis (SPPS) is the most common method for producing peptides like this compound. echemi.com This technique involves attaching the first amino acid to a solid support (resin) and then sequentially adding the subsequent amino acids in the desired order. nih.gov
A popular strategy within SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) protocol. nih.govresearchgate.net In this method, the N-terminus of each amino acid is protected by an Fmoc group, which is removed with a mild base like piperidine (B6355638) before the next amino acid is coupled. nih.gov The side chains of the amino acids are protected with acid-labile groups. The coupling of amino acids is facilitated by activating agents. biosynth.com
The process begins with a resin, such as Rink amide resin, which is first swollen in a solvent like N,N-dimethylformamide (DMF). nih.gov The Fmoc protecting group on the resin is then removed. The first protected amino acid is then coupled to the resin. This cycle of deprotection and coupling is repeated for each amino acid in the this compound sequence. Once the entire peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). nih.gov The introduction of a linker between the solid support and the peptide can optimize the synthesis by reducing steric hindrance. google.com
Solution-Phase Peptide Synthesis Techniques
While less common for longer peptides, solution-phase synthesis can also be employed. In this method, the peptide is synthesized in a stepwise manner in a solution. The amino acids or small peptide fragments are coupled in a homogenous phase. This approach requires purification of the intermediate product after each step, which can be time-consuming. However, it is suitable for large-scale production of shorter peptides. researchgate.net
Structural Modifications and Design of this compound Analogs
The development of this compound analogs is driven by the need to enhance properties such as potency, selectivity, and stability. nih.gov
Rational Design Principles for Peptide Modulators
The design of new melanocortin receptor modulators, including analogs of this compound, often relies on rational, structure-based drug design. nih.gov This involves understanding the three-dimensional structure of the peptide and its interaction with the target receptor. Advanced computational techniques like molecular dynamics simulations and homology modeling can provide insights into the binding of ligands to melanocortin receptors, aiding in the design of new analogs with improved characteristics. frontiersin.org
A key goal is to achieve selectivity for a specific melanocortin receptor subtype to minimize off-target effects. patsnap.com The melanocortin system has five different receptors (MC1R to MC5R) that are involved in various physiological processes. nih.gov Designing selective ligands is crucial for targeting specific biological activities. nih.gov
Stereochemical Considerations and Amino Acid Substitutions
Modifying the stereochemistry of the amino acids within the peptide sequence is a common strategy to create analogs with different properties. The use of D-amino acids, as seen in this compound (D-Arg and D-Phe), can increase the peptide's stability against enzymatic degradation.
Further modifications can include:
Amino Acid Scanning: Systematically replacing each amino acid with another, such as alanine (B10760859) (alanine scanning), can help identify key residues for receptor binding and activity. acs.org
Aza-amino Acids: Replacing the α-carbon of an amino acid with a nitrogen atom can induce specific secondary structures, like β-turns, which can be important for biological activity. nih.govresearchgate.net
Topographical Constraints: Introducing modifications to the side chains of amino acids can provide information about the required orientation for receptor interaction and can lead to analogs with prolonged biological activity. nih.gov
Cyclization: Creating cyclic versions of the peptide can enhance stability and conformational rigidity, which may lead to increased potency and selectivity. acs.org
Peptidomimetics: Designing molecules that mimic the essential parts of the peptide's structure but are not made of amino acids can lead to compounds with improved pharmacokinetic properties. sciforum.netcsic.es
Characterization Techniques for Synthetic this compound and its Analogs
After synthesis, a thorough characterization of this compound and its analogs is essential to confirm their identity, purity, and structure. oxfordglobal.com
The following table summarizes the key analytical techniques used:
| Technique | Purpose | Details |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. ijsra.net | A primary method to determine the purity of the synthetic peptide and to identify any by-products from the synthesis. resolvemass.caresolvemass.ca |
| Mass Spectrometry (MS) | Molecular weight determination and sequence verification. ijsra.net | Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the correct molecular weight of the peptide. ijsra.netresolvemass.ca Tandem MS (MS/MS) can be used to sequence the peptide. |
| Amino Acid Analysis (AAA) | Confirmation of amino acid composition and peptide content. resolvemass.ca | Involves hydrolyzing the peptide into its constituent amino acids and quantifying them to verify the composition and determine the total peptide content. jpt.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of three-dimensional structure. ijsra.net | Provides detailed information about the peptide's conformation in solution, which is crucial for understanding its interaction with the receptor. oxfordglobal.com |
| Circular Dichroism (CD) Spectroscopy | Analysis of secondary structure. ijsra.netresolvemass.ca | Used to determine the presence of secondary structural elements like α-helices and β-sheets in the peptide. resolvemass.ca |
These techniques, often used in combination, provide a comprehensive analysis of the synthetic peptide, ensuring its quality and providing critical data for structure-activity relationship studies. ijsra.net
Spectroscopic Methods in Peptide Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthetic peptides. These methods provide detailed information on molecular weight, atomic connectivity, and three-dimensional structure.
Mass Spectrometry (MS) is a fundamental tool used to confirm the molecular identity of this compound by accurately determining its molecular weight. The theoretical molecular weight of this compound is 843.05 g/mol , with a monoisotopic mass of 842.46637563 Da. nih.gov Analytical reports for commercially available this compound typically include MS data to verify that the synthesized peptide corresponds to this expected mass. gtpeptide.comechemi.comabbexa.com Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for the mass analysis of peptides.
Other Spectroscopic Methods such as Ultraviolet (UV) and Infrared (IR) spectroscopy also play a role. UV spectroscopy can be used for the quantification of this compound in solution, owing to the strong absorbance of the aromatic side chains of Tryptophan (Trp) and Phenylalanine (Phe). IR spectroscopy is useful for confirming the presence of the characteristic amide bonds of the peptide backbone.
Table 1: Chemical Identity of this compound This is an interactive table. Select a property to view more details.
| Property | Value | Source |
|---|---|---|
| Sequence | His-D-Arg-Ala-Trp-D-Phe-Lys-NH2 | gtpeptide.com |
| Molecular Formula | C41H58N14O6 | nih.govgtpeptide.com |
| Molecular Weight | 843.05 g/mol | nih.govgtpeptide.com |
| Exact Mass | 842.46637563 Da | nih.gov |
Chromatographic Purity and Compositional Analysis
Chromatographic methods are the gold standard for assessing the purity of synthetic peptides and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC) is the primary technique used for the purity and compositional analysis of this compound. echemi.commade-in-china.commade-in-china.com Specifically, reverse-phase HPLC (RP-HPLC) is employed, which separates the target peptide from impurities based on hydrophobicity. For research and cosmetic grade this compound, the purity is typically specified to be greater than or equal to 98.0%. gtpeptide.comechemi.commade-in-china.com The results are presented in a chromatogram where the area of the main peak relative to the total area of all peaks determines the purity percentage.
Compositional Analysis using HPLC also allows for the quantification of various components in the final lyophilized powder. This includes:
Single Impurities: The level of any single impurity is typically required to be below a certain threshold, often ≤2.0%. gtpeptide.com
Acetate (B1210297) Content: Peptides are often purified using buffers containing acetic acid and are isolated as an acetate salt. HPLC is used to determine the acetate content, which is generally specified within a range of 5.0% to 12.0%. gtpeptide.commade-in-china.commade-in-china.com
In addition to chromatography, other methods are used for a complete compositional profile. Karl Fischer titration is the standard method for determining the water content of the lyophilized peptide, with specifications often set at ≤10.0%. gtpeptide.comAmino Acid Analysis may also be performed to confirm that the relative ratios of the constituent amino acids are correct, further verifying the peptide's identity. uah.es
Table 2: Typical Analytical Specifications for this compound This is an interactive table. Select a parameter to see more information.
| Parameter | Method | Typical Specification | Source |
|---|---|---|---|
| Purity | HPLC | ≥98.0% | echemi.commade-in-china.commade-in-china.com |
| Single Impurity | HPLC | ≤2.0% | gtpeptide.com |
| Acetate Content | HPLC | 5.0% - 12.0% | gtpeptide.commade-in-china.com |
| Water Content | Karl Fischer | ≤10.0% | gtpeptide.com |
| Peptide Content | Balance | ≥80.0% | gtpeptide.commade-in-china.com |
| Identity Confirmation | Mass Spectrometry | Conforms to expected MW | gtpeptide.comechemi.com |
Molecular and Cellular Mechanisms of Action of Melanostatin Dm
Interaction with Melanocortin Receptors (MCRs)
Melanostatin DM's primary mode of action is its interaction with melanocortin receptors (MCRs), a family of G protein-coupled receptors. Its effects are most pronounced at the melanocortin 1 receptor (MC1R), which is predominantly expressed on the surface of melanocytes, the melanin-producing cells in the skin and hair follicles.
Antagonism of α-Melanocyte Stimulating Hormone (α-MSH) Binding to MC1R
This compound functions as an antagonist to α-Melanocyte Stimulating Hormone (α-MSH) at the MC1R. peptidesciences.combioplentypeps.com In the canonical pathway, the binding of the agonist α-MSH to MC1R initiates a signaling cascade that leads to the synthesis of melanin (B1238610). nih.govmdpi.com this compound competitively inhibits this process. medchemexpress.com By occupying the binding site on the MC1R, it prevents α-MSH from activating the receptor, thereby blocking the downstream signaling required for melanin production. peptidesciences.combioplentypeps.com Some research also indicates that this compound may contribute to the downregulation of the expression of MC1R itself, which would further reduce the cell's responsiveness to α-MSH. biotechpeptides.com
Receptor Binding Kinetics and Affinity Studies
The efficacy of this compound as an antagonist is rooted in its binding affinity for the MC1R. While specific kinetic data for this compound is not extensively detailed in the provided results, the closely related peptide, Nonapeptide-1 (also known as Melanostatine-5), demonstrates a high affinity for MC1R. medchemexpress.commedchemexpress.com Studies on Nonapeptide-1 reveal a selective and potent interaction with MC1R, which is crucial for its inhibitory function. medchemexpress.com The binding affinity (Ki) of Nonapeptide-1 for MC1R has been reported as 40 nM. medchemexpress.commedchemexpress.com It shows significantly lower affinity for other melanocortin receptors, such as MC3R, MC4R, and MC5R, highlighting its selectivity. medchemexpress.com The interaction between a ligand and its receptor is a dynamic process characterized by on-rates and off-rates, which collectively determine the binding affinity. frontiersin.org
Table 1: Binding Affinity of Nonapeptide-1 for Melanocortin Receptors
| Receptor | Binding Affinity (Ki) |
|---|---|
| MC1R | 40 nM |
| MC3R | 0.47 µM |
| MC4R | 1.34 µM |
| MC5R | 2.4 µM |
Data sourced from studies on COS-1 cells expressing human receptors. medchemexpress.com
Downstream Intracellular Signaling Pathway Modulation
By blocking the activation of MC1R, this compound effectively modulates the downstream intracellular signaling pathways that are normally triggered by α-MSH. This modulation is central to its ability to inhibit melanin synthesis.
Effects on Cyclic Adenosine (B11128) Monophosphate (cAMP) Production
The binding of α-MSH to MC1R typically leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP). nih.govmdpi.com This increase in intracellular cAMP levels is a key step in initiating melanogenesis. frontiersin.org this compound, by acting as a competitive antagonist at the MC1R, prevents this α-MSH-induced increase in cAMP production. medchemexpress.commedchemexpress.com For instance, the related peptide Nonapeptide-1 has been shown to potently inhibit intracellular cAMP levels that are stimulated by α-MSH in melanocytes, with an IC50 of 2.5 nM. medchemexpress.commedchemexpress.com
Influence on Protein Kinase A (PKA) Activity
The elevation of intracellular cAMP levels subsequently activates Protein Kinase A (PKA). nih.govmdpi.com PKA is a critical enzyme that phosphorylates various downstream targets, thereby propagating the signaling cascade. nih.gov By suppressing the production of cAMP, this compound consequently inhibits the activation of PKA. nih.govmdpi.com This halt in PKA activity is a pivotal point in the inhibitory mechanism of this compound, as PKA is responsible for activating the key transcription factor involved in melanogenesis.
Regulation of Microphthalmia-Associated Transcription Factor (MITF) Expression and Activity
A primary downstream target of the PKA signaling pathway is the Microphthalmia-associated transcription factor (MITF). nih.govresearchgate.net PKA phosphorylates the cAMP response element-binding protein (CREB), which then translocates to the nucleus and promotes the transcription of the MITF gene. nih.govmdpi.com MITF is a master regulator of melanocyte survival and differentiation, and it directly activates the expression of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). biotechpeptides.comresearchgate.net
Research has demonstrated that by inhibiting the upstream signaling cascade, this compound leads to a downregulation in the expression and activity of MITF. medchemexpress.combiotechpeptides.com This reduction in MITF levels, in turn, suppresses the transcription of the enzymes essential for melanin synthesis, ultimately leading to a decrease in melanin production. medchemexpress.combiotechpeptides.com Studies have shown that treatment with related peptides can lead to a significant decrease in the mRNA expression of MITF, as well as TYR, TRP1, and TRP2. medchemexpress.commathewsopenaccess.com
Table 2: Summary of this compound's Effects on Intracellular Signaling
| Signaling Molecule | Effect of this compound | Reference |
|---|---|---|
| Cyclic Adenosine Monophosphate (cAMP) | Inhibition of α-MSH-induced production | medchemexpress.commedchemexpress.com |
| Protein Kinase A (PKA) | Inhibition of activation | nih.govmdpi.com |
| Microphthalmia-Associated Transcription Factor (MITF) | Downregulation of expression and activity | medchemexpress.combiotechpeptides.com |
Impact on Melanogenic Enzyme Activity and Expression
The process of melanin synthesis is orchestrated by a family of specialized enzymes housed within melanosomes. The activity and expression of these enzymes are critical control points in determining the type and amount of melanin produced.
Inhibition of Tyrosinase (TYR) Activity
Modulation of Tyrosinase-Related Protein 1 (TYRP1) and Dihydroxyindole Carboxylic Acid Oxidase (DCT/TYRP2)
Following the initial steps catalyzed by tyrosinase, other enzymes, including Tyrosinase-Related Protein 1 (TYRP1) and Dihydroxyindole Carboxylic Acid Oxidase (DCT, also known as TYRP2), play crucial roles in the melanin synthesis cascade. mdpi.comnih.gov TYRP1 is involved in stabilizing tyrosinase and catalyzing the oxidation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), while DCT isomerizes dopachrome (B613829) to DHICA. nih.gov There is a significant lack of specific research detailing the direct or indirect effects of this compound on the activity or expression of TYRP1 and DCT/TYRP2.
Transcriptional and Post-Translational Regulation of Melanogenic Enzymes
The expression of melanogenic enzymes is primarily controlled at the transcriptional level by the Microphthalmia-associated Transcription Factor (MITF). nih.govresearchgate.net MITF is activated by various signaling pathways, including the α-MSH/cAMP pathway. nih.gov While it is hypothesized that this compound's antagonism of α-MSH could lead to a downstream reduction in MITF expression and consequently lower transcription of tyrosinase and other melanogenic genes, direct experimental evidence for this in the context of this compound is not present in published research. Furthermore, information regarding any potential influence of this compound on the post-translational modifications of these enzymes, which are critical for their stability and activity, is also absent.
Influence on Melanosome Biogenesis and Transfer
Melanosomes are specialized organelles within melanocytes where melanin synthesis and storage occur. Their maturation and subsequent transfer to surrounding keratinocytes are fundamental to skin pigmentation.
Effects on Melanosome Maturation Stages
Melanosome biogenesis is a complex process that progresses through four distinct morphological stages (I-IV), culminating in a fully melanized organelle. researchgate.netnih.gov This maturation requires the coordinated trafficking of melanogenic enzymes and structural proteins. mdpi.com One report mentions that a product containing "Melanostatine 5" (which may or may not be identical to this compound) inhibits melanosome maturation, but this is presented in a commercial context without supporting primary research data. evla.at Detailed studies examining the impact of this compound on the different stages of melanosome maturation are not available.
Modulation of Melanosome Transport and Distribution in Melanocytes
Once mature, melanosomes are transported along the melanocyte's dendritic processes and transferred to neighboring keratinocytes. nih.gov This process involves a complex interplay of motor proteins and the cytoskeleton. frontiersin.orgresearchgate.net There is currently no available scientific data to indicate whether this compound has any effect on the transport machinery, the distribution of melanosomes within melanocytes, or their eventual transfer to keratinocytes.
Pre Clinical Biological Research and Investigative Models for Melanostatin Dm
In Vitro Cellular Models for Melanogenesis Studies
In vitro models have been instrumental in elucidating the cellular and molecular mechanisms of Melanostatin DM's inhibitory effects on melanin (B1238610) production. These models provide a controlled environment to study the direct impact of the compound on various cell types involved in pigmentation.
Murine melanoma cell lines, such as B16, are widely utilized in melanogenesis research due to their robust melanin production and well-characterized signaling pathways. Studies on melanoma cells have demonstrated that Nonapeptide-1, a compound closely related to this compound, can significantly reduce melanin content and inhibit tyrosinase activity. peptidesciences.com At a concentration of 100 micromolar, Nonapeptide-1 has been shown to decrease the melanin content of melanocytes by 27-43% and inhibit tyrosinase activity by 25-35%. peptidesciences.commcbiotec.com
The inhibitory action of this compound extends to the genetic level. Research has indicated that it can downregulate the expression of key proteins involved in the melanin synthesis cascade, including tyrosinase, tyrosinase-related protein-1 (TRP-1), tyrosinase-related protein-2 (TRP-2), and the microphthalmia-associated transcription factor (MITF). biotechpeptides.com MITF is a master regulator of melanocyte development and function, and its downregulation has a cascading effect on the expression of other melanogenic enzymes.
| Parameter | Cell Type | Concentration | Observed Effect | Source |
|---|---|---|---|---|
| Melanin Content Reduction | Melanocytes (inferred from melanoma cell line studies) | 100 µM | 27-43% decrease | peptidesciences.commcbiotec.com |
| Tyrosinase Activity Inhibition | Melanocytes (inferred from melanoma cell line studies) | 100 µM | 25-35% inhibition | peptidesciences.commcbiotec.com |
| Gene Expression | Melanocytes | Not Specified | Downregulation of Tyrosinase, TRP-1, TRP-2, and MITF | biotechpeptides.com |
Studies utilizing primary cultures of human epidermal melanocytes (HEM) provide more physiologically relevant insights into the effects of this compound on human skin pigmentation. Research has shown that Nonapeptide-1 can lessen melanin production in these cells by approximately 33%. activepeptide.comulprospector.com This inhibitory effect is achieved through its antagonistic action on the MC1R, preventing the α-MSH-induced cascade that leads to melanin synthesis. activepeptide.com
Furthermore, investigations have revealed that in the presence or absence of UVA radiation, Nonapeptide-1 significantly diminishes the expression of tyrosinase, TRP-1, TRP-2, and MITF in human melanocytes. biotechpeptides.com This demonstrates its potential to counteract both basal and UV-induced pigmentation.
| Parameter | Cell Type | Observed Effect | Source |
|---|---|---|---|
| Melanin Synthesis Inhibition | Human Epidermal Melanocytes | ~33% reduction | activepeptide.comulprospector.com |
| Gene Expression Modulation (with or without UVA) | Human Epidermal Melanocytes | Significant downregulation of Tyrosinase, TRP-1, TRP-2, and MITF | biotechpeptides.com |
While specific studies on Streptomyces bikiniensis with this compound are not documented, the origin of the related compound, Nonapeptide-1, is noteworthy. It was first isolated from the yeast Streptomyces clavifer. peptidesciences.com This connection to the Streptomyces genus highlights the relevance of microbial models in the study of melanin-inhibiting compounds.
In broader microbial studies, Nonapeptide-1 has demonstrated a potent ability to inhibit melanin synthesis. At a concentration of 200 µg/mL, it is capable of completely inhibiting the synthesis of melanin in fungi. mcbiotec.com Fungal models are often used in preliminary research as they share some biochemical pathways with human cells but are more resource-efficient than animal models. peptidesciences.com
In Vivo Animal Models of Pigmentation Regulation
In vivo animal models are crucial for assessing the efficacy and physiological effects of compounds like this compound in a whole-organism context.
Preliminary animal studies have suggested that this compound and its analogs may effectively reduce skin pigmentation. peptidesciences.combiotechpeptides.com These studies indicate a potential for attenuating hyperpigmentation and modulating skin tone. biotechpeptides.com Some research in animal models suggests that a single application of Nonapeptide-1 may lead to a reduction in pigmentation that can last for up to 28 days. peptidesciences.com However, detailed, publicly available data from specific rodent models of skin pigmentation, such as guinea pigs, are limited.
Beyond rodent models, broader animal studies have been alluded to in the literature, suggesting that this compound can help to lighten darker areas of the skin that have been damaged by sun exposure or certain diseases. peptidesciences.com As with rodent models, specific, detailed research findings from other animal species are not widely available in published literature.
Methodologies for Assessing Melanin Content and Pigmentation
In the pre-clinical evaluation of "this compound", a crucial aspect of the research involves the accurate measurement of its effects on melanin content and pigmentation. A variety of investigative models and methodologies are employed to quantify changes in melanin production and distribution. These techniques range from biochemical assays to advanced imaging, providing a comprehensive understanding of the compound's biological activity.
Spectrophotometric and Biochemical Assays for Melanin Quantification
Spectrophotometry and biochemical assays are fundamental methods for the quantitative analysis of melanin in pre-clinical research. These techniques provide precise measurements of melanin content in cell cultures and tissue samples, allowing for a direct assessment of the efficacy of compounds like "this compound".
One common spectrophotometric method involves the solubilization of melanin from cells or tissues and measuring its absorbance at a specific wavelength, typically around 475 nm. This allows for the quantification of total melanin content. For instance, in studies investigating potential tyrosinase inhibitors, a key mechanism for regulating melanogenesis, cell lysates from melanoma cell lines are often used. The tyrosinase activity is measured by monitoring the conversion of L-DOPA to dopaquinone, which can be detected by an increase in absorbance at 475 nm. nih.gov
High-Performance Liquid Chromatography (HPLC) is a more sophisticated biochemical assay that can distinguish between the two main types of melanin: the black-brown eumelanin (B1172464) and the reddish-yellow pheomelanin. researchgate.netmdpi.com This technique relies on the chemical degradation of melanin into specific markers that can be separated and quantified by HPLC. researchgate.net This level of detail is critical for understanding the nuanced effects of investigational compounds on the melanin synthesis pathway.
Table 1: Overview of Spectrophotometric and Biochemical Assays for Melanin Quantification
| Assay Type | Principle | Application in Pre-clinical Research | Specific Relevance to "this compound" |
| Spectrophotometry | Measures the absorbance of light by solubilized melanin at a specific wavelength (e.g., 475 nm). | Quantifying total melanin content in cell lysates or tissue homogenates; assessing tyrosinase activity. nih.gov | To quantify the overall decrease in melanin production in melanocytes treated with "this compound". |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies specific chemical degradation products of eumelanin and pheomelanin. researchgate.net | Differentiating between eumelanin and pheomelanin to understand the specific pathway affected by a compound. mdpi.com | To determine if "this compound" preferentially inhibits the synthesis of eumelanin or pheomelanin. |
Histological and Morphological Analysis of Melanin Distribution
Histological and morphological analyses are essential for visualizing the distribution of melanin within tissues and cells. These methods provide spatial context to the quantitative data obtained from biochemical assays, offering insights into how compounds like "this compound" affect not just the amount of melanin, but also its localization.
The Fontana-Masson stain is a widely used histological technique that has a high affinity for melanin, staining it black. nih.govihisto.ioabcam.com This silver-based stain allows for the direct visualization of melanin granules in tissue sections under a microscope. nih.govihisto.io In pre-clinical studies, this method can be applied to skin biopsies from animal models to assess changes in epidermal and dermal pigmentation following treatment. nih.gov For example, a reduction in the intensity of Fontana-Masson staining in the epidermis of a "this compound"-treated skin sample would provide visual evidence of its depigmenting effects.
Morphological analysis at the cellular level, often aided by microscopy, can reveal changes in the number, size, and distribution of melanosomes, the organelles where melanin is synthesized and stored. researchgate.net In studies of melanocytes treated with investigational compounds, researchers look for alterations in cell morphology, such as the length and number of dendrites, which are involved in transferring melanosomes to surrounding keratinocytes.
While specific histological data from "this compound" studies are not widely published, the application of these standard techniques would be a cornerstone of its pre-clinical evaluation.
Table 2: Common Histological and Morphological Analysis Techniques
| Technique | Description | Information Provided |
| Fontana-Masson Staining | A silver nitrate-based stain that specifically colors melanin granules black. nih.govihisto.io | Visualization and localization of melanin within tissue architecture, such as the epidermis and dermis. nih.gov |
| Brightfield Microscopy | Standard light microscopy used to observe the overall morphology of cells and tissues. | Assessment of changes in melanocyte dendricity and the distribution of pigmented granules within cells. |
Advanced Imaging Techniques for Pigmentation Assessment
Advanced imaging techniques offer non-invasive or high-resolution methods to assess pigmentation in real-time and in three dimensions. These technologies are increasingly being integrated into pre-clinical research to provide a more dynamic and detailed understanding of the effects of compounds like "this compound".
Reflectance Confocal Microscopy (RCM) is a non-invasive imaging tool that provides real-time, high-resolution images of the skin, akin to "optical biopsies". nih.govnih.gov As melanin is a strong endogenous contrast agent, RCM is particularly well-suited for visualizing pigmentary changes at a cellular level. nih.gov In pre-clinical models, RCM can be used to longitudinally track changes in epidermal and dermal pigmentation in the same animal over the course of a treatment study, reducing the need for invasive biopsies. jddonline.com It can identify hyperpigmented basal keratinocytes, dendritic cells (activated melanocytes), and dermal melanophages. nih.gov
Fluorescence and Raman microspectroscopy are other advanced, non-invasive techniques used to assess the distribution of melanin in the skin. nih.gov These methods can provide information on the chemical composition and spatial distribution of different melanin subtypes within the various layers of the epidermis. nih.gov
The application of these advanced imaging techniques in pre-clinical studies of "this compound" would allow for a detailed and dynamic visualization of its effects on skin pigmentation, complementing the data from traditional biochemical and histological methods.
Table 3: Advanced Imaging Techniques in Pigmentation Research
| Technique | Principle | Advantages in Pre-clinical Studies |
| Reflectance Confocal Microscopy (RCM) | Uses a laser to illuminate a point in the tissue and detects the reflected light to create a high-resolution image. Melanin provides strong contrast. nih.gov | Non-invasive, real-time imaging of cellular and subcellular structures in vivo; allows for longitudinal studies in the same subject. nih.govjddonline.com |
| Fluorescence and Raman Microspectroscopy | Analyzes the interaction of light with molecules to provide chemical and structural information. nih.gov | Non-invasive assessment of the chemical composition and distribution of melanin subtypes within the skin layers. nih.gov |
Comparative Analysis and Future Research Directions for Melanostatin Dm
Comparative Efficacy and Mechanistic Differences with Other Pigmentation Modulators
Melanostatin DM functions as a radiance promoter and whitening agent by inhibiting the α-melanocyte stimulating hormone (α-MSH) peptidesciences.com. This hormone is a primary controller of melanin (B1238610) production bioplentypeps.com. By antagonizing α-MSH, this compound prevents the activation of the tyrosinase enzyme, which is directly responsible for producing melanin peptidesciences.comstackexchange.com. This mechanism of action at the receptor level distinguishes it from many other pigmentation modulators.
This compound's primary mechanism is as a receptor antagonist that prevents α-MSH from binding to the melanocortin 1 receptor (MC1R), thereby reducing melanin production stackexchange.com. This approach is shared by other α-MSH antagonists, which also aim to block the initial signaling cascade for melanogenesis.
In contrast, other bioactive peptides may inhibit melanin synthesis through different pathways. For instance, certain dipeptides have been shown to inhibit melanogenesis by inducing ERK phosphorylation, which leads to the down-regulation of microphthalmia-associated transcription factor (MITF) and tyrosinase koreamed.org. MITF is a major transcription factor for tyrosinase expression koreamed.org. Other peptides, such as those derived from food proteins, may exert their effect by chelating with the binuclear copper ions within the tyrosinase active site, directly inactivating the enzyme nih.govfrontiersin.org. The efficacy of these peptides can be influenced by their amino acid composition and structure, with hydrophobic amino acids and specific residues like C-terminal tyrosine being critical for their inhibitory potential frontiersin.orgencyclopedia.pub.
While this compound acts upstream by blocking the hormonal signal, these other peptides act downstream, either on signaling pathways within the cell or directly on the melanin-producing enzyme koreamed.orgfrontiersin.org.
The most significant difference between this compound and non-peptidic whitening agents lies in their target. This compound targets the MC1R receptor on the surface of the melanocyte, interfering with the α-MSH signal peptidesciences.comstackexchange.com. In contrast, many popular non-peptidic agents like kojic acid, hydroquinone, and arbutin act as direct inhibitors of the tyrosinase enzyme itself nih.govencyclopedia.pub.
Tyrosinase is the rate-limiting enzyme in melanin synthesis, catalyzing the first steps of the process koreamed.org. Non-peptidic inhibitors function in several ways:
Direct Inhibition: They can bind to the active site of the tyrosinase enzyme, preventing it from processing its substrate, tyrosine koreamed.org. Arbutin, for example, reduces tyrosinase activity but does not typically affect the expression level of the enzyme's mRNA biofor.co.il.
ROS Neutralization: Some agents may work by neutralizing reactive oxygen species (ROS), as oxygen radicals can promote melanogenesis biofor.co.il.
Copper Chelation: Similar to some peptides, certain non-peptidic inhibitors can chelate the copper ions essential for tyrosinase's catalytic function frontiersin.org.
While often effective, some traditional non-peptidic inhibitors are limited by issues such as poor skin penetration and potential for mutagenicity nih.govencyclopedia.pub. This compound's mechanism, which targets the initial signaling step rather than intracellular machinery, represents a distinct and potentially more specific approach to modulating pigmentation stackexchange.com.
| Feature | This compound | Other Peptidic Inhibitors | Non-Peptidic Tyrosinase Inhibitors |
| Primary Target | α-MSH Receptor (MC1R) stackexchange.com | Tyrosinase enzyme, MITF signaling koreamed.orgfrontiersin.org | Tyrosinase enzyme encyclopedia.pub |
| Mechanism | Competitive antagonist of α-MSH peptidesciences.com | Direct enzyme inhibition, copper chelation, downregulation of MITF koreamed.orgnih.gov | Direct enzyme inhibition, copper chelation, ROS neutralization frontiersin.orgbiofor.co.il |
| Level of Action | Extracellular (Receptor) | Intracellular (Enzyme/Signaling) | Intracellular (Enzyme) |
Integration of Omics Technologies in this compound Research
The application of "omics" technologies—proteomics, metabolomics, and transcriptomics—offers powerful, system-wide approaches to deepen the understanding of this compound's biological effects mdpi.commdpi.com.
Proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules or metabolites) can provide a detailed snapshot of the cellular processes affected by this compound mdpi.comnih.gov. By applying these technologies, researchers can move beyond a single target and map the broader biochemical impact of α-MSH antagonism in melanocytes.
Proteomics: Using techniques like mass spectrometry, researchers could analyze how this compound alters the entire proteome of melanocytes mdpi.com. This could identify changes in the abundance of proteins involved not only in melanogenesis (e.g., Tyrosinase, TRP-1, TRP-2) but also in related pathways like cellular signaling, antioxidant responses, and melanosome transport mdpi.com. This approach has been used to differentiate the proteomic profiles of melanoma patients from healthy controls, highlighting its power in dermatological research nih.gov.
Metabolomics: This technology can identify and quantify the cellular metabolites present in melanocytes before and after treatment with this compound nih.gov. This could reveal shifts in metabolic pathways, such as amino acid metabolism or lipid profiles, providing insights into the cellular resources diverted from melanin production and uncovering potential off-target effects nih.govresearchgate.net.
Together, these approaches can help construct a comprehensive model of this compound's mechanism of action and its downstream consequences mdpi.com.
Transcriptomics involves studying the complete set of RNA transcripts produced by an organism, providing a clear picture of which genes are actively being expressed nih.gov. For this compound research, transcriptomics can precisely identify which genes are turned on or off in melanocytes following the blockade of the MC1R.
Using methods like RNA-Seq or microarrays, researchers can perform comparative analyses of gene expression in treated versus untreated cells nih.govnih.gov. This would provide unbiased, quantitative data on the expression levels of key melanogenesis-related genes, including:
MITF: The master regulator of melanocyte differentiation and function koreamed.org.
TYR, TYRP1, TYRP2: Genes encoding the essential enzymes for melanin synthesis biofor.co.il.
MC1R: The gene for the receptor that this compound targets biofor.co.il.
Such studies can confirm the expected downregulation of the melanogenesis cascade and may also uncover novel genes and pathways regulated by α-MSH signaling, providing new targets for pigmentation modulation nih.gov.
Advanced Drug Delivery Systems for Research Applications
The effective delivery of peptide-based compounds like this compound to target melanocytes in the skin is a significant challenge for research applications. Advanced drug delivery systems are being developed to overcome the skin's barrier function and enhance the bioavailability of active ingredients genesispub.orgmdpi.com.
Liposomes: These are spherical vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds mdpi.com. Liposomes can improve the stability and skin penetration of peptides, making them a suitable carrier for this compound in research settings genesispub.orgmdpi.com.
Nanoparticles: Polymeric nanoparticles, such as those made from biodegradable materials like PLGA (polylactic-co-glycolic acid), can protect peptides from degradation and provide sustained release dovepress.com. This allows for prolonged and controlled exposure of melanocytes to the compound, which is beneficial for in vitro and in vivo studies mdpi.comdovepress.com.
Microneedle Patches: This technology utilizes microscopic needles to create transient pores in the stratum corneum, the skin's outermost layer, allowing for the enhanced transdermal delivery of macromolecules like peptides mdpi.com. This method could be particularly useful for ensuring consistent and accurate delivery in experimental skin models.
By leveraging these advanced systems, researchers can improve the precision and efficacy of this compound delivery, leading to more reliable and reproducible experimental outcomes mdpi.com.
In Vitro and In Vivo Delivery Strategies (e.g., Microneedles, Nanoparticles for research purposes)
The effective delivery of peptide-based compounds like this compound to their target sites within the skin remains a significant area of research. Due to their molecular size and hydrophilic nature, peptides often exhibit limited passive diffusion across the stratum corneum, the outermost layer of the skin. Consequently, various enhancement strategies are being explored to improve their bioavailability for research applications.
Microneedles:
Microneedle technology has emerged as a promising approach to bypass the stratum corneum barrier and facilitate the delivery of macromolecules. Research has demonstrated that microneedle-assisted delivery can significantly enhance the penetration of peptides. Studies involving the application of microneedles prior to the topical application of melanostatin have shown a notable increase in its delivery into both the viable epidermis and dermis. This enhancement is attributed to the creation of microchannels that allow for the direct passage of the peptide to the deeper skin layers. While the exact fold increase can vary depending on the specific microneedle design and application protocol, the results consistently indicate a substantial improvement over passive delivery.
Nanoparticles:
Nanoparticle-based delivery systems, including liposomes and polymeric nanoparticles, offer a versatile platform for encapsulating and delivering peptides like this compound. While specific research on this compound encapsulated in nanoparticles is not extensively documented, the broader field of dermatological research supports the potential of this approach. Nanoparticles can protect the encapsulated peptide from enzymatic degradation, improve its solubility, and provide controlled release. For research purposes, nanoparticles can be engineered to target specific cells, such as melanocytes, by functionalizing their surface with targeting ligands. This targeted delivery can enhance the efficacy of the compound at the cellular level and reduce potential off-target effects. Liposomes, which are lipid-based vesicles, are particularly well-suited for skin delivery due to their biocompatibility and ability to fuse with cell membranes, thereby facilitating cellular uptake.
| Delivery Strategy | Mechanism of Enhancement | Potential Advantages for this compound Research |
| Microneedles | Creation of transient micropores in the stratum corneum. | Increased penetration into the epidermis and dermis, bypassing the primary skin barrier. |
| Nanoparticles | Encapsulation of the peptide, protection from degradation, and potential for targeted delivery. | Improved stability, controlled release, and the possibility of cell-specific targeting. |
| Liposomes | Encapsulation within a lipid bilayer, enhancing penetration and cellular uptake. | High biocompatibility, ability to deliver both hydrophilic and lipophilic compounds. |
Permeability and Cellular Uptake Studies
The permeability of this compound and its subsequent uptake by target cells, primarily melanocytes, are critical factors influencing its biological activity. As a peptide, its ability to passively diffuse across cell membranes is inherently limited.
Permeability:
Cellular Uptake:
The cellular uptake of peptides by keratinocytes and melanocytes is an active area of investigation. For melanocytes, the primary target of this compound, the uptake mechanisms are of particular interest. It is hypothesized that the uptake of peptides can occur through various endocytic pathways. In the context of the epidermal-melanin unit, keratinocytes are known to internalize melanosomes from melanocytes through phagocytosis, a process involving the protease-activated receptor-2 (PAR-2). While this process relates to melanin transfer, it highlights the active endocytic capacity of skin cells. The specific receptors and pathways involved in the cellular uptake of this compound by melanocytes have yet to be fully elucidated and represent an important area for future research. Understanding these mechanisms is key to optimizing its delivery and efficacy at the cellular level.
| Parameter | Key Considerations for this compound | Research Focus |
| Skin Permeability | Expected to be low due to peptide nature (hydrophilicity, molecular weight). | Development and evaluation of penetration enhancement techniques. |
| Cellular Uptake | Likely involves active transport mechanisms such as endocytosis. | Identification of specific receptors and pathways involved in melanocyte uptake. |
Theoretical Implications for Understanding Melanogenesis Pathways
The mechanism of action of this compound as an antagonist of the α-melanocyte-stimulating hormone (α-MSH) receptor, the melanocortin 1 receptor (MC1R), has significant theoretical implications for our understanding of the intricate signaling pathways that govern melanogenesis.
The binding of α-MSH to MC1R is a critical initiating step in the stimulation of melanin production. This interaction activates a cascade of intracellular signaling events, primarily through the cyclic adenosine (B11128) monophosphate (cAMP) pathway. The activation of adenylyl cyclase leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), which translocates to the nucleus and upregulates the expression of the microphthalmia-associated transcription factor (MITF).
MITF is considered the master regulator of melanogenesis, as it controls the transcription of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2/DCT). Tyrosinase is the rate-limiting enzyme in the melanin synthesis pathway.
By acting as a competitive antagonist at the MC1R, this compound theoretically blocks the initiation of this entire signaling cascade. This provides researchers with a valuable tool to probe the nuances of this pathway. For instance, by observing the downstream effects of MC1R blockade by this compound, researchers can further delineate the relative importance and interplay of the various components of the cAMP/PKA/CREB/MITF axis in both normal and pathological pigmentation. Furthermore, it allows for the investigation of potential crosstalk between the MC1R pathway and other signaling pathways that may also influence melanogenesis. The use of this compound in in vitro models can help to isolate and study the specific contributions of α-MSH-mediated signaling to melanocyte function, differentiation, and survival.
Future Avenues for Novel Research Compound Development Based on the this compound Scaffold
The peptide structure of this compound serves as a promising scaffold for the development of novel research compounds with potentially improved properties. Future research in this area could focus on several key aspects of medicinal chemistry and drug design.
Structure-Activity Relationship (SAR) Studies:
Systematic modifications to the amino acid sequence of this compound could be undertaken to elucidate the key residues responsible for its binding affinity and antagonist activity at the MC1R. This could involve amino acid substitutions, truncations, or the incorporation of non-natural amino acids to probe the structural requirements for optimal receptor interaction. The insights gained from such SAR studies would be invaluable for the rational design of more potent and selective MC1R antagonists.
Improving Physicochemical Properties:
A significant challenge with peptide-based compounds is their often-poor pharmacokinetic properties, including low oral bioavailability and susceptibility to enzymatic degradation. Future research could focus on modifying the this compound scaffold to enhance its stability and permeability. This could involve strategies such as:
Cyclization: Cyclizing the peptide backbone can restrict its conformational flexibility, which can lead to increased receptor affinity and improved stability against proteases.
Lipidation: The attachment of lipid moieties can increase the lipophilicity of the peptide, potentially improving its ability to cross cell membranes.
Pegylation: The conjugation of polyethylene glycol (PEG) chains can increase the hydrodynamic radius of the peptide, reducing its renal clearance and prolonging its circulation time.
Development of Peptidomimetics:
Another avenue of research is the design of peptidomimetics, which are small molecules that mimic the structure and function of the native peptide. By identifying the key pharmacophoric features of this compound, it may be possible to design non-peptide antagonists of the MC1R. These smaller molecules would likely have improved oral bioavailability and metabolic stability compared to their peptide counterparts, making them valuable tools for in vivo research.
The exploration of these avenues could lead to the development of a new generation of research compounds based on the this compound scaffold, offering enhanced potency, selectivity, and druglike properties for the investigation of melanogenesis and other MC1R-mediated processes.
Q & A
Q. How to integrate multi-omics data to explore this compound’s off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
